molecular formula C27H32N6O3S B2577634 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-73-1

1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2577634
CAS No.: 1111210-73-1
M. Wt: 520.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a triazoloquinazoline core modified with a 2,4-dimethylphenyl carbamoyl group, a sulfanyl linker, and a 2-methylpropyl substituent. The compound’s pharmacokinetic properties, such as solubility and bioavailability, are influenced by its branched alkyl groups and carboxamide moieties, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-15(2)13-32-25(36)20-9-8-19(24(35)28-16(3)4)12-22(20)33-26(32)30-31-27(33)37-14-23(34)29-21-10-7-17(5)11-18(21)6/h7-12,15-16H,13-14H2,1-6H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPLEMKRJCUYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the class of triazoloquinazoline compounds. This class has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound's structure includes a triazole ring fused with a quinazoline moiety, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions starting from readily available precursors. The incorporation of the sulfanyl and carbamoyl groups is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various human cancer cell lines:

CompoundCell LineIC50 (µM)
1MCF-75.70–8.10
2HCT-1162.90–6.40
3HepG-2Not specified

The compound under review demonstrated promising cytotoxic effects comparable to established chemotherapeutics like Doxorubicin and Erlotinib, indicating its potential as an anticancer agent .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, evidenced by increased caspase-3 activity and upregulation of pro-apoptotic proteins such as p53 .
  • Cell Cycle Arrest: Studies indicate that this compound can cause G1 phase arrest in cancer cells, preventing further proliferation .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have suggested antimicrobial activity against various pathogens. The compound's structure allows for interaction with microbial membranes, potentially leading to disruption and cell death. Specific antimicrobial efficacy data remain limited but warrant further investigation .

Case Studies

A recent study synthesized a series of quinazoline-based derivatives and evaluated their biological activities. Among these derivatives, those structurally related to the compound showed significant potency against cancer cell lines and exhibited favorable safety profiles compared to normal cells .

Comparison with Similar Compounds

Key Findings and Implications

  • The compound’s structural and bioactivity overlap with HDAC inhibitors positions it as a candidate for rheumatoid arthritis or cancer therapy .
  • Spectral data and synthetic routes support its classification within the triazoloquinazoline family, with enhanced pharmacokinetics due to alkyl substituents .

Q & A

Q. What are the critical synthetic intermediates and reaction steps for this compound?

The synthesis involves sequential coupling of carbamoyl-methylthiol and triazoloquinazoline precursors. Key intermediates include the 2,4-dimethylphenyl carbamoyl derivative and the triazoloquinazoline core. A multi-step protocol is recommended:

  • Step 1 : Condensation of 2,4-dimethylphenyl isocyanate with methylthioglycolate to form the carbamoyl-methylthiol intermediate .
  • Step 2 : Cyclization of the triazoloquinazoline moiety using a base-catalyzed intramolecular SNAr reaction .
  • Step 3 : Final coupling via a sulfhydryl-disulfide exchange or thioether linkage under inert conditions . Purification by column chromatography (e.g., SiO₂, cyclohexane:EtOAc 97:3) is critical for isolating high-purity intermediates .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?

  • X-ray crystallography : Resolves the triazoloquinazoline core geometry and substituent orientations .
  • DFT calculations : Validate experimental bond lengths and angles (e.g., C–N distances in the carbamoyl group) .
  • Vibrational spectroscopy (IR/Raman) : Confirms functional groups like the carbonyl (C=O) and sulfhydryl (S–H) moieties .
  • NMR : Use ¹H/¹³C DEPT and HSQC to assign stereochemistry and verify substituent connectivity .

Q. How should researchers assess preliminary bioactivity in vitro?

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazoloquinazoline derivatives often act as ATP-competitive inhibitors .
  • Assay design : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for high-throughput screening .
  • Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) to validate assay robustness .

Q. What solubility and stability challenges arise during formulation?

  • Solubility : Use co-solvents (e.g., PEG-400) or micellar carriers (e.g., Tween-80) for in vitro assays. LogP >3 suggests significant hydrophobicity .
  • Stability : Monitor degradation under acidic (pH 3–5) and oxidative (H₂O₂) conditions via HPLC-UV .

Q. How to establish structure-activity relationships (SAR) for substituent optimization?

  • Systematic variation : Replace the 2-methylpropyl group with tert-butyl, cyclopentyl, or fluorinated analogs to probe steric/electronic effects .
  • Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) with active analogs to identify critical hydrogen-bonding motifs .

Advanced Research Questions

Q. How to integrate high-throughput screening with AI-driven ligand design?

  • Generative chemistry : Use reinforcement learning (e.g., REINVENT) to propose analogs with improved solubility and potency .
  • Active learning : Prioritize synthesis of compounds predicted to occupy unexplored regions of chemical space .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.